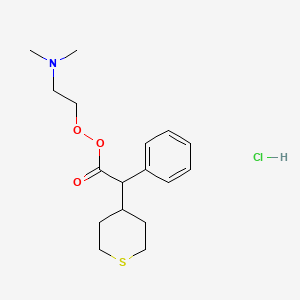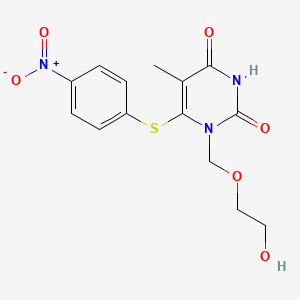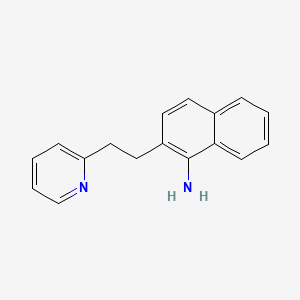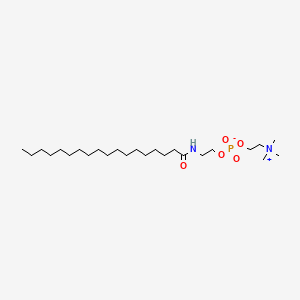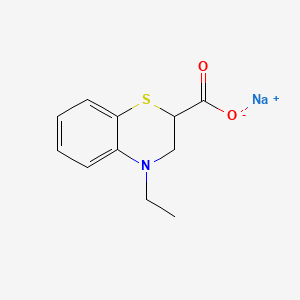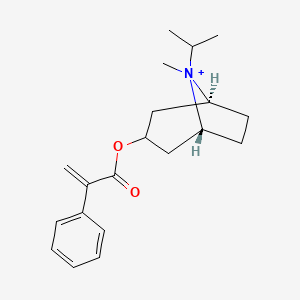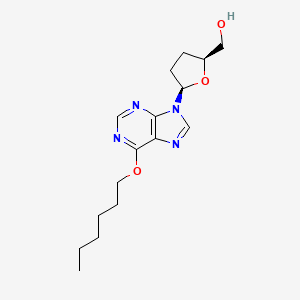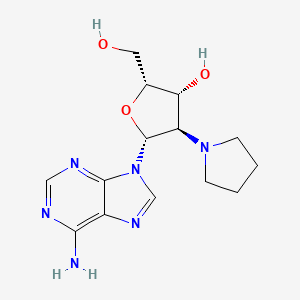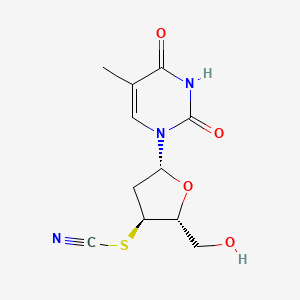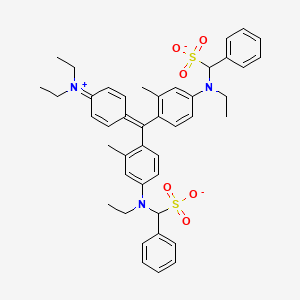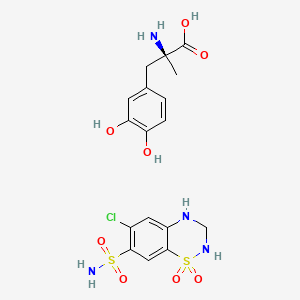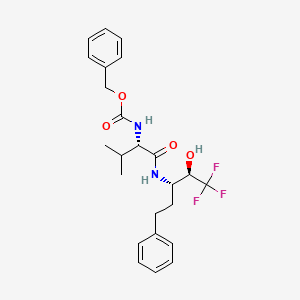
((S)-2-Methyl-1-((1S*,2R*)-3,3,3-trifluoro-2-hydroxy-1-phenethyl-propylcarbamoyl)-propyl)-carbamic acid, benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((S)-2-Methyl-1-((1S,2R)-3,3,3-trifluoro-2-hydroxy-1-phenethyl-propylcarbamoyl)-propyl)-carbamic acid, benzyl ester** is a complex organic compound characterized by its unique structure, which includes trifluoromethyl and hydroxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-2-Methyl-1-((1S*,2R*)-3,3,3-trifluoro-2-hydroxy-1-phenethyl-propylcarbamoyl)-propyl)-carbamic acid, benzyl ester involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it valuable for understanding biological processes at the molecular level.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of ((S)-2-Methyl-1-((1S*,2R*)-3,3,3-trifluoro-2-hydroxy-1-phenethyl-propylcarbamoyl)-propyl)-carbamic acid, benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl acetoacetate: A widely used chemical intermediate with applications in the synthesis of various compounds.
Amino acids and related compounds: These compounds share some structural similarities and can undergo similar chemical reactions.
Uniqueness: What sets ((S)-2-Methyl-1-((1S*,2R*)-3,3,3-trifluoro-2-hydroxy-1-phenethyl-propylcarbamoyl)-propyl)-carbamic acid, benzyl ester apart is its unique combination of functional groups and stereochemistry. This unique structure allows it to interact with specific molecular targets in ways that similar compounds cannot, making it valuable for a wide range of scientific research applications.
特性
CAS番号 |
159949-02-7 |
|---|---|
分子式 |
C24H29F3N2O4 |
分子量 |
466.5 g/mol |
IUPAC名 |
benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2R,3S)-1,1,1-trifluoro-2-hydroxy-5-phenylpentan-3-yl]amino]butan-2-yl]carbamate |
InChI |
InChI=1S/C24H29F3N2O4/c1-16(2)20(29-23(32)33-15-18-11-7-4-8-12-18)22(31)28-19(21(30)24(25,26)27)14-13-17-9-5-3-6-10-17/h3-12,16,19-21,30H,13-15H2,1-2H3,(H,28,31)(H,29,32)/t19-,20-,21+/m0/s1 |
InChIキー |
PKJBFPYDNKWNHR-PCCBWWKXSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)[C@H](C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)C(C(=O)NC(CCC1=CC=CC=C1)C(C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


